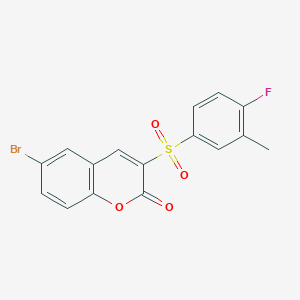

6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one

説明

6-Bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a 4-fluoro-3-methylbenzenesulfonyl group at position 3 and a bromine atom at position 6 of the coumarin scaffold. Coumarins are privileged heterocyclic structures in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The bromine substituent at position 6 contributes to increased molecular polarity and may influence binding interactions in biological systems .

For example, 6-bromo-3-acetyl coumarin intermediates are often functionalized through nucleophilic substitution, condensation, or cyclization reactions with sulfonyl chlorides or heterocyclic precursors . The compound’s structural complexity suggests characterization via elemental analysis, IR, NMR, and mass spectrometry, as seen in related compounds .

特性

IUPAC Name |

6-bromo-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO4S/c1-9-6-12(3-4-13(9)18)23(20,21)15-8-10-7-11(17)2-5-14(10)22-16(15)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPXGXBUVBESPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, including the introduction of the bromine, fluorine, and methyl groups. One common synthetic route involves the following steps:

Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonyl chloride, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

Fluorination and Methylation: The fluorine and methyl groups are introduced through selective fluorination and methylation reactions, respectively, using appropriate reagents and catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

化学反応の分析

6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that coumarin derivatives, including 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one, exhibit promising anticancer properties. The structure of this compound allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Coumarin Derivatives

Case Study: Anticancer Mechanism

A study demonstrated that the compound inhibits the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound may serve as a lead for developing new anticancer agents.

2. Enzyme Inhibition

The compound has been identified as an effective inhibitor of certain enzymes such as alpha-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial for managing conditions like diabetes.

Table 2: Enzyme Inhibition Studies

Biological Research Applications

1. Antimicrobial Properties

The antimicrobial activity of this compound has been explored, showing effectiveness against various bacterial strains. This property is significant for developing new antibiotics.

Table 3: Antimicrobial Efficacy

Material Science Applications

1. Photophysical Properties

The photophysical properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation can be harnessed in developing advanced materials.

Table 4: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

作用機序

The mechanism of action of 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: The compound may bind to specific receptors on cell surfaces or within cells, modulating signal transduction pathways and cellular responses.

DNA Intercalation: It may intercalate into DNA strands, disrupting DNA replication and transcription processes.

類似化合物との比較

Position 3 Substitutions

The sulfonyl group in the target compound distinguishes it from other coumarin derivatives:

- The phenylsulfonyl group may reduce electrophilicity compared to the fluorinated analog, affecting solubility and biological activity. Molecular weight: 395.22 g/mol.

- 3-(2-Aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) (): Replaces the sulfonyl group with an aminothiazole ring. The thiazole moiety introduces hydrogen-bonding capability and basicity, which may enhance antimicrobial activity .

- 6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one (): Contains a thiazolidine-carbonyl group with a dimethylamino-phenyl substituent. This bulky, electron-rich group likely increases steric hindrance and alters pharmacokinetic properties .

Position 6 Bromine vs. Other Halogens

- 6-Chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one (): Chlorine at position 6 reduces molecular weight (315.16 g/mol) compared to bromine (315.16 vs. ~345–395 g/mol for brominated analogs). Chlorine’s smaller atomic radius may improve membrane permeability but reduce polar interactions .

Physicochemical Properties

Key Differences and Implications

Electron-Withdrawing Effects : The 4-fluoro-3-methylbenzenesulfonyl group in the target compound likely increases acidity at position 3 compared to phenyl or thiazole substituents, influencing reactivity in nucleophilic substitutions .

Thermal Stability : High melting points (>300°C) in thiazole-containing derivatives () suggest greater thermal stability than sulfonyl analogs, which may decompose at lower temperatures due to sulfonyl group lability .

生物活性

6-Bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with a bromine atom at the 6-position and a sulfonyl group attached to a para-fluorinated methylbenzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds within the chromenone class, including 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one, exhibit notable antimicrobial properties. A study demonstrated that similar compounds can inhibit bacterial growth by interfering with bacterial enzyme systems, thereby disrupting metabolic pathways essential for survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways such as the PI3K/Akt pathway. The sulfonyl group is believed to play a crucial role in enhancing the compound's interaction with specific molecular targets within cancer cells .

The mechanism of action for 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one involves multiple biochemical interactions:

- Enzyme Inhibition : The sulfonyl moiety can interact with enzymes, potentially inhibiting their activity and altering metabolic processes .

- Receptor Interaction : The compound may bind to various receptors involved in cell signaling, which could explain its effects on cell proliferation and apoptosis.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its affinity for target sites within cells .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several chromenone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 6-bromo-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

- In Vitro Cancer Studies : In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was shown to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation. These findings highlight its potential as an anticancer agent .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 6-Bromo-3-(4-Fluoro-3-Methylbenzenesulfonyl)-2H-Chromen-2-One | Significant against S. aureus and E. coli | Induces apoptosis in MCF-7 cells | Enzyme inhibition, receptor interaction |

| 6-Chloro Analog | Moderate activity | Limited efficacy | Similar mechanisms but less potent |

| 6-Iodo Analog | Low activity | Ineffective | Structural differences reduce binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。